2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)-
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Overview
Description
2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with methoxy and phenylmethoxy substituents. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 6-methoxy-2H-1-benzopyran-2-one as a starting material, which undergoes a substitution reaction with phenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 6-(β-D-glucopyranosyloxy)-7-methoxy-: This compound has a glucopyranosyloxy group instead of the phenylmethoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-7-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
101451-75-6 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-methoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-15-9-13-7-8-17(18)21-14(13)10-16(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
MGBHKZIZISYSPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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